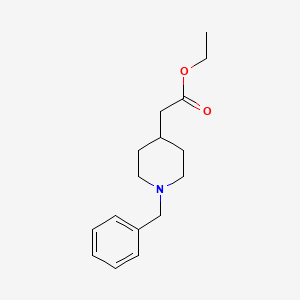

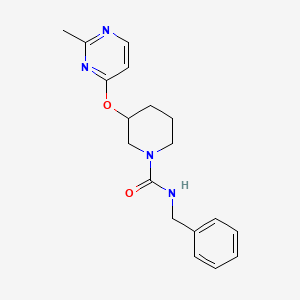

Ethyl (1-benzylpiperidin-4-yl)acetate

Descripción general

Descripción

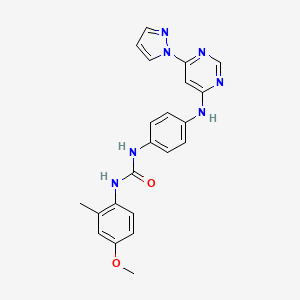

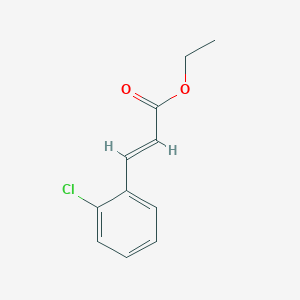

Ethyl (1-benzylpiperidin-4-yl)acetate is a chemical compound with a molecular formula of C16H23NO2 . It contains a total of 43 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .

Synthesis Analysis

Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a total of 43 bonds, 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.36 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

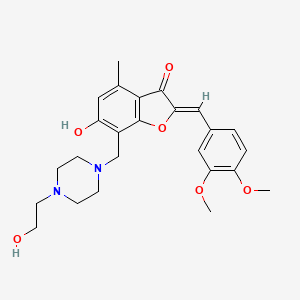

Synthesis of Heterocyclic Compounds

Research demonstrates the role of Ethyl (1-benzylpiperidin-4-yl)acetate in the synthesis of various heterocyclic compounds. Elnagdi et al. (1988) outlined its use in preparing ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate for the synthesis of 1,3,4-oxadiazoles and pyridopyridazines, highlighting its reactivity towards electrophilic reagents (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988). This suggests its potential in creating novel organic compounds.

Asymmetric Synthesis in Alkaloid Production

Hirai et al. (1992) researched the compound's use in asymmetric synthesis, particularly in the creation of chiral building blocks for alkaloid synthesis. They focused on the intramolecular Michael reaction of this compound derivatives, yielding compounds useful in the synthesis of diverse alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).

Role in Synthesis of Benzimidazole Derivatives

Ozbey, Kuş, and Göker (2001) described the synthesis of benzimidazole derivatives using this compound. This process involved the reduction and crystallization steps, contributing to the understanding of the molecular structure of these compounds (Ozbey, Kuş, & Göker, 2001).

In Pharmaceutical Intermediate Production

Kasture et al. (2005) explored its use as an intermediate in pharmaceuticals. Specifically, they studied its role in the production of the drug doxazosin mesylate, demonstrating its applicability in the drug manufacturing process (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Mecanismo De Acción

While the specific mechanism of action for Ethyl (1-benzylpiperidin-4-yl)acetate is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.01 µM .

Propiedades

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPKNRLWYTYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)

![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)

![2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2476536.png)